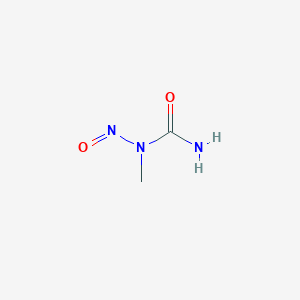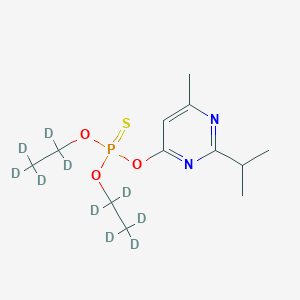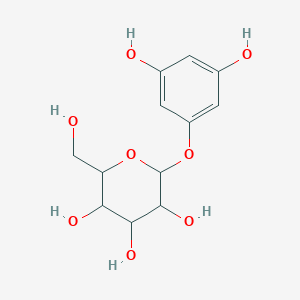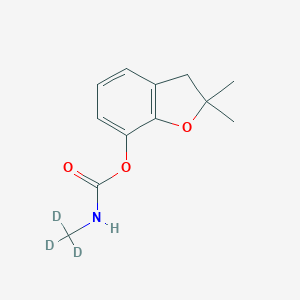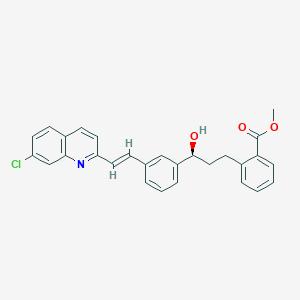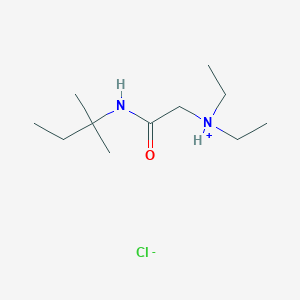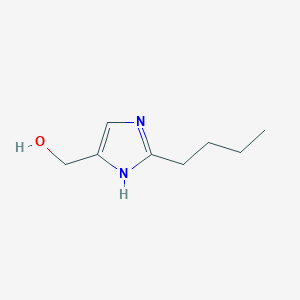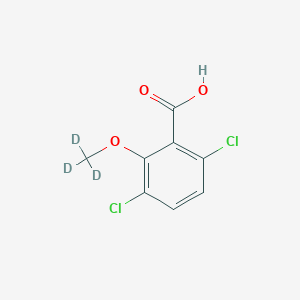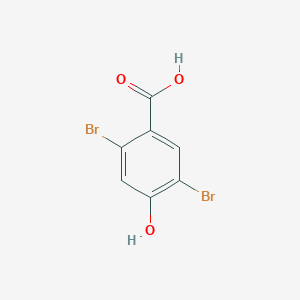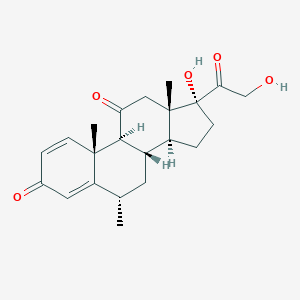![molecular formula C16H17N3O4S B021000 7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 108260-04-4](/img/structure/B21000.png)
7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a synthetic antibiotic that belongs to the class of cephalosporins. It is a broad-spectrum antibiotic that is commonly used in the treatment of bacterial infections.
Mécanisme D'action
The mechanism of action of 7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. This antibiotic works by binding to penicillin-binding proteins (PBPs) on the bacterial cell wall, which inhibits the transpeptidase activity of these proteins. This results in the inhibition of peptidoglycan cross-linking, which weakens the bacterial cell wall and leads to bacterial cell lysis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid include the inhibition of bacterial cell wall synthesis, which leads to bacterial cell lysis. This antibiotic has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, and it has been used in the treatment of various bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid in lab experiments include its broad-spectrum activity against a wide range of bacteria, its effectiveness in the treatment of various bacterial infections, and its well-established mechanism of action. However, the limitations of using this antibiotic in lab experiments include the development of bacterial resistance, the potential for side effects, and the need for careful dosing and administration.
Orientations Futures
For research on 7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid include the development of new analogs with improved activity against resistant bacteria, the investigation of the potential use of this antibiotic in combination with other antibiotics, and the exploration of its potential use in the treatment of other bacterial infections. Additionally, further research is needed to better understand the mechanisms of bacterial resistance to this antibiotic and to develop strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of 7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves the reaction of 7-aminocephalosporanic acid with phenylacetyl chloride in the presence of a base. This reaction results in the formation of phenylacetyl-7-aminocephalosporanic acid, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid in the presence of a base to form the final product.
Applications De Recherche Scientifique
7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has been extensively studied in the field of antibacterial research. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. This antibiotic has also been used in the treatment of respiratory tract infections, urinary tract infections, and skin and soft tissue infections.
Propriétés
Numéro CAS |
108260-04-4 |
|---|---|
Nom du produit |
7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Formule moléculaire |
C16H17N3O4S |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23) |
Clé InChI |
ZAIPMKNFIOOWCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |
SMILES canonique |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)[NH3+])SC1)C(=O)[O-] |
Synonymes |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(aminophenylacetyl)amino]-3-methyl-8-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



